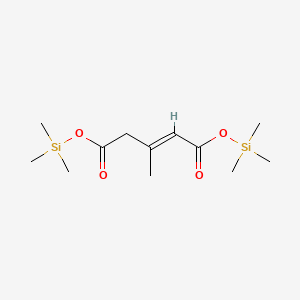
3-Methylglutaconic acid, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylglutaconic acid, bis(trimethylsilyl) ester is an organic compound with the molecular formula C12H24O4Si2. It is a derivative of 3-methylglutaconic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylglutaconic acid, bis(trimethylsilyl) ester typically involves the esterification of 3-methylglutaconic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Methylglutaconic acid+2(Trimethylsilyl chloride)→3-Methylglutaconic acid, bis(trimethylsilyl) ester+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylglutaconic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Methylglutaconic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-Methylglutaconic acid, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent for gas chromatography and mass spectrometry.
Biology: Utilized in the study of metabolic pathways involving 3-methylglutaconic acid.
Medicine: Investigated for its potential role in diagnosing metabolic disorders related to 3-methylglutaconic aciduria.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methylglutaconic acid, bis(trimethylsilyl) ester involves its ability to act as a protecting group for carboxylic acids during chemical synthesis. The trimethylsilyl groups protect the carboxylic acid groups from unwanted reactions, allowing selective reactions to occur at other functional groups. The compound can be deprotected by hydrolysis to regenerate the original carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylglutaconic acid, bis(trimethylsilyl) ester
- 3-Methylglutaric acid, bis(trimethylsilyl) ester
- 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester
Uniqueness
3-Methylglutaconic acid, bis(trimethylsilyl) ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides stability and makes it a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H24O4Si2 |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) (E)-3-methylpent-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-10(8-11(13)15-17(2,3)4)9-12(14)16-18(5,6)7/h8H,9H2,1-7H3/b10-8+ |
Clave InChI |
CWJVRLKZONLMHK-CSKARUKUSA-N |
SMILES isomérico |
C/C(=C\C(=O)O[Si](C)(C)C)/CC(=O)O[Si](C)(C)C |
SMILES canónico |
CC(=CC(=O)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


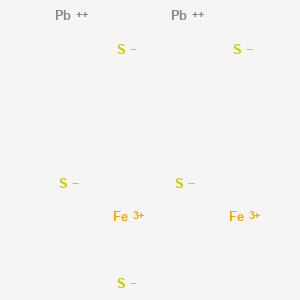
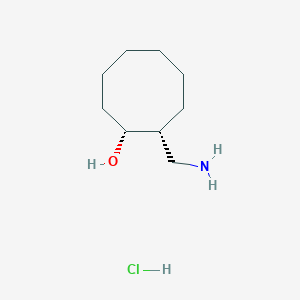
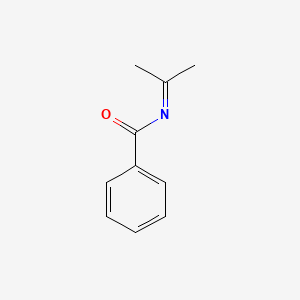
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)

![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
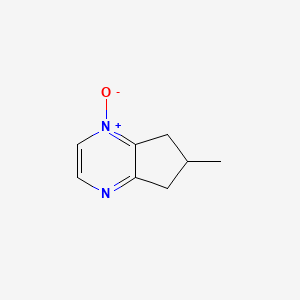

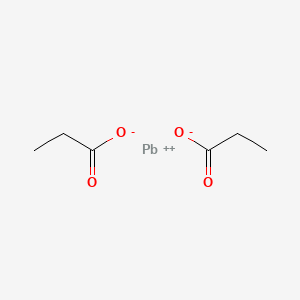
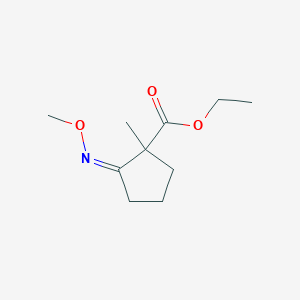
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
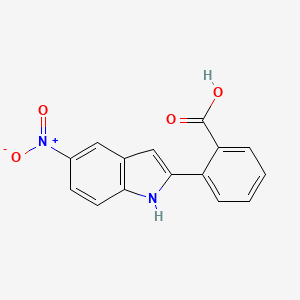
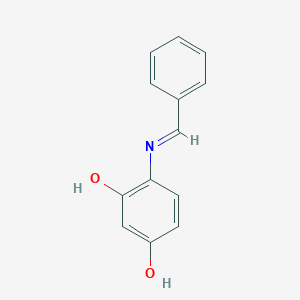
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
